![molecular formula C12H20O B14621475 Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- CAS No. 60507-31-5](/img/structure/B14621475.png)
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and the presence of four methyl groups at the 7 and 8 positions, which significantly influence its chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The process begins with the head-to-tail homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and reduces waste, making it a preferred method in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and the use of flexible NHC-based pincer ligands are likely employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using hydrogenation methods.
Substitution: Various nucleophiles can replace hydrogen atoms in the compound under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alkanes .
Applications De Recherche Scientifique
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and catalysis.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: Its unique structure and reactivity are exploited in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing biochemical pathways. The presence of the four methyl groups enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octane: Similar in structure but lacks the ketone and methyl groups.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- is unique due to its specific substitution pattern and the presence of the ketone functional group. These features confer distinct reactivity and stability, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
60507-31-5 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
7,7,8,8-tetramethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C12H20O/c1-11(2)8-6-5-7-9(13)10(8)12(11,3)4/h8,10H,5-7H2,1-4H3 |
Clé InChI |
HCFMODNNMFOHDD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCCC(=O)C2C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)
![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)
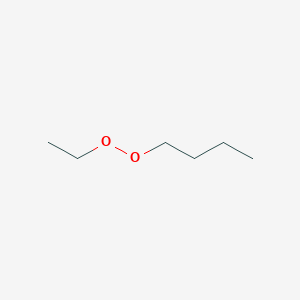
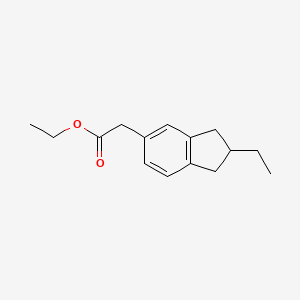
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)

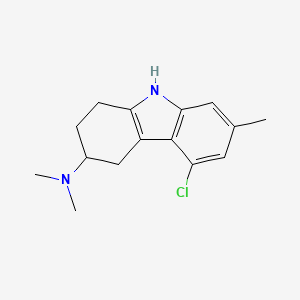
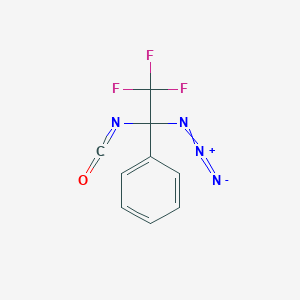
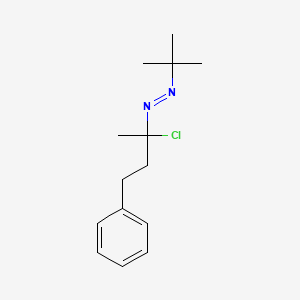


![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
